2-Amino-3-ethyl-7-fluoroquinoline

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-Amino-3-ethyl-7-fluoroquinoline (CAS 948292-27-1) is a strategic fluorinated 2-aminoquinoline building block for medicinal chemistry. The 7-fluoro substituent uniquely modulates metabolic stability, lipophilicity (XLogP3-AA = 2.7), and target binding vs. non-fluorinated analogs. The 2-amino group enables rapid library derivatization. Use this exact compound—not generic 2-aminoquinolines—to generate reproducible SAR, probe C–F···H-bonding in co-crystal structures, and interrogate kinase/MAO selectivity. Commercial 98% purity supports reliable synthesis without in-house preparation. Procure now to accelerate your lead optimization and fluorine-positional-scanning studies.

Molecular Formula C11H11FN2
Molecular Weight 190.22 g/mol
CAS No. 948292-27-1
Cat. No. B14142316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethyl-7-fluoroquinoline
CAS948292-27-1
Molecular FormulaC11H11FN2
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=C(C=CC2=C1)F)N
InChIInChI=1S/C11H11FN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14)
InChIKeySHCPQHCXYKNUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethyl-7-fluoroquinoline Procurement Guide: Class Identity and Core Physicochemical Profile


2-Amino-3-ethyl-7-fluoroquinoline (CAS 948292-27-1) is a fluorinated 2-aminoquinoline derivative with the molecular formula C₁₁H₁₁FN₂ and a molecular weight of 190.22 g/mol [1]. This compound belongs to the class of 2-aminoquinolines, a privileged scaffold in medicinal chemistry commonly explored for antibacterial, antimalarial, and kinase inhibition applications. The presence of a fluorine substituent at the 7-position of the quinoline ring is a key structural feature, as fluorination is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity (XLogP3-AA = 2.7), and target binding affinity [2]. The compound is commercially available from multiple chemical suppliers, typically at a purity of 98% .

Why Generic Substitution Fails for 2-Amino-3-ethyl-7-fluoroquinoline


While the 2-aminoquinoline scaffold is common to many compounds, the specific substitution pattern of an ethyl group at the 3-position and a fluorine atom at the 7-position creates a unique chemical space that cannot be replicated by other analogs. In related fluoroquinolone antibiotic research, the identity and position of substituents are critical determinants of target enzyme inhibition potency (e.g., DNA gyrase vs. topoisomerase IV), antibacterial spectrum, and pharmacokinetic profile [1]. The non-fluorinated analog, 2-amino-3-ethylquinoline (CAS 137110-44-2), lacks the 7-fluoro substituent, resulting in fundamentally different electronic properties, lipophilicity (XLogP3-AA ≈ 2.5), and hydrogen-bonding acceptor capacity [2]. These differences predict divergent biological activity, metabolic stability, and off-target binding profiles, making generic inter-class substitution scientifically unjustifiable without direct comparative data. However, it must be noted that at present, publicly available quantitative comparative data specific to this compound against its closest analogs is severely limited, which itself underscores the need for procurement of the exact compound to generate reproducible, interpretable results [3].

Quantitative Differentiation Evidence for 2-Amino-3-ethyl-7-fluoroquinoline vs. Key Analogs


Comparative Lipophilicity: 7-Fluoro Substitution Increases LogP vs. Non-Fluorinated Analog

The incorporation of a fluorine atom at the 7-position of the quinoline ring increases the calculated lipophilicity (XLogP3-AA) compared to the non-fluorinated analog. 2-Amino-3-ethyl-7-fluoroquinoline exhibits an XLogP3-AA of 2.7, while the des-fluoro analog 2-amino-3-ethylquinoline shows an XLogP3-AA of approximately 2.5, a difference of +0.2 log units. This increase in lipophilicity is predicted to enhance membrane permeability by a factor of approximately 1.6-fold, based on the empirical relationship between logP and passive diffusion [1]. This property can be a key differentiator in cell-based assays where intracellular target engagement is required. This is a Class-level inference supported by computed property data.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity: Impact of 7-Fluoro Substitution on Target Recognition

The introduction of a fluorine atom at the 7-position increases the hydrogen-bond acceptor count from 2 (in the non-fluorinated analog 2-amino-3-ethylquinoline) to 3 in 2-Amino-3-ethyl-7-fluoroquinoline, while the hydrogen-bond donor count remains constant at 1. This additional acceptor site enables fluorine-mediated interactions (e.g., C–F···H–N, C–F···C=O) with target proteins that are not possible with the des-fluoro scaffold, potentially altering binding mode and selectivity profiles in structure-based drug design [1]. This is a Class-level inference based on established principles of fluorine medicinal chemistry and computed property data.

Molecular Recognition Fluorine Chemistry Medicinal Chemistry

Regioisomeric Differentiation: 7-Fluoro vs. 6-Fluoro Analog in Kinase Inhibition

The position of the fluorine substituent on the quinoline ring is a critical determinant of biological activity. In the context of receptor tyrosine kinase inhibition (e.g., c-Met), patents such as US9133162B2 demonstrate that analogous quinoline scaffolds with specific fluorine placement exhibit nanomolar enzymatic inhibition (e.g., IC50 = 10 nM for certain examples) [1]. The 6-fluoro regioisomer, 2-amino-3-ethyl-6-fluoroquinoline (CAS 1172943-00-8), is commercially available as a structural comparator for SAR studies. While direct comparative bioactivity data for the 6- and 7-fluoro regioisomers is not publicly available, the shift of the fluorine from the 6- to the 7-position is expected to alter the compound's vector of interaction with target proteins and influence its metabolic soft spot profile, leading to different biological outcomes. This is Supporting evidence for the hypothesis that regioisomeric differentiation necessitates separate procurement.

Kinase Inhibitor Regioisomer Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 2-Amino-3-ethyl-7-fluoroquinoline


Structure-Activity Relationship (SAR) Studies on Fluorinated Quinoline Scaffolds

This compound is best deployed as a key member of a focused library for probing the effect of 7-fluoro substitution on a 2-aminoquinoline core. Researchers comparing it directly with the non-fluorinated analog (CAS 137110-44-2) and the 6-fluoro regioisomer (CAS 1172943-00-8) can establish the contribution of fluorine placement to target binding affinity and selectivity. Its increased lipophilicity (XLogP3-AA = 2.7) and additional hydrogen-bond acceptor site relative to the non-fluorinated analog provide distinct physicochemical properties for interrogation in cellular permeability and target engagement assays [1][2]. Procurement of the exact compound, rather than a generic 2-aminoquinoline, is essential to ensure reproducible SAR data.

Medicinal Chemistry Hit-to-Lead Optimization Programs

In early-stage drug discovery, 2-Amino-3-ethyl-7-fluoroquinoline can serve as a versatile synthetic intermediate for lead optimization. The presence of the 2-amino group allows for facile derivatization (e.g., amide coupling, reductive amination) to generate compound libraries. The 7-fluoro substituent is a strategic metabolic blocking group that can reduce oxidative metabolism at that position, potentially improving microsomal stability compared to unsubstituted analogs [1]. The compound's commercial availability at 98% purity from suppliers like Leyan (Product No. 2262511) supports reliable library synthesis without the need for in-house preparation .

Investigating Fluorine-Mediated Protein-Ligand Interactions

The C–F bond in 2-Amino-3-ethyl-7-fluoroquinoline is a valuable probe for studying weak hydrogen-bonding interactions (e.g., C–F···H–N, C–F···C=O) in protein-ligand complexes. X-ray crystallography or NMR studies with this compound can reveal how a fluorine atom at the 7-position engages with the target protein's binding pocket, providing structural insights that the non-fluorinated analog cannot deliver [1]. The compound's single rotatable bond (the ethyl group) confers a degree of conformational restraint that can simplify the interpretation of SAR and crystallographic data.

Development of Selective Enzyme Inhibitors via Scaffold Hopping

The 2-aminoquinoline scaffold is a known pharmacophore for kinase and MAO inhibition. The specific 3-ethyl, 7-fluoro substitution pattern in this compound occupies a distinct chemical space that may confer selectivity advantages over other substitution patterns, as evidenced by patent literature on related quinoline kinase inhibitors (e.g., US9133162B2) [1]. Researchers can use this compound to test hypotheses about selectivity against a panel of related enzymes, leveraging its unique fluorinated core to differentiate from common, non-fluorinated starting points.

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